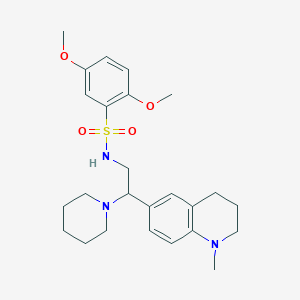
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a tetrahydroquinoline and a piperidine group. The presence of methoxy groups at the 2 and 5 positions of the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
The biological activity of sulfonamide compounds often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The tetrahydroquinoline structure may also interact with various neurotransmitter receptors due to its structural resemblance to known modulators of these systems .
Case Studies
- Antimicrobial Efficacy : A study synthesized several piperidine derivatives and evaluated their antimicrobial activity. Compounds were tested against standard bacterial strains, yielding promising results that suggest further exploration into sulfonamide derivatives could lead to novel antimicrobial agents .
- Cytotoxic Effects : In another study focusing on tetrahydroquinoline derivatives, compounds were tested on human cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and colon cancer cells, suggesting that modifications to the structure can enhance biological activity .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Activity Type | Reference |
|---|---|---|---|
| Neopetrosiamine A | Bis-piperidine | Cytotoxicity | |
| Compound X | Tetrahydroquinoline | Antimicrobial | |
| Compound Y | Sulfonamide | Antimicrobial |
Table 2: In Vitro Activity Against Cancer Cell Lines
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)25-17-21(31-2)10-12-24(25)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUOZDYPAZFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














